N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(1H-tetrazol-1-yl)benzamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative characterized by two distinct functional groups:
Properties
Molecular Formula |
C12H13N5O3S |
|---|---|
Molecular Weight |
307.33 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C12H13N5O3S/c18-12(14-10-5-6-21(19,20)7-10)9-1-3-11(4-2-9)17-8-13-15-16-17/h1-4,8,10H,5-7H2,(H,14,18) |
InChI Key |
HATYGQSTEVICKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Benzamide Derivatives with Heterocyclic Substituents
LMM5 and LMM11 ()
These compounds share a benzamide backbone but differ in substituents:
- LMM5 : Contains a 1,3,4-oxadiazole ring and a benzyl(methyl)sulfamoyl group.
- LMM11 : Features a cyclohexyl(ethyl)sulfamoyl group and a furan-substituted oxadiazole.
| Compound | Substituents | Activity (vs. Fluconazole) | Key Structural Differences vs. Target Compound |
|---|---|---|---|
| LMM5 | Oxadiazole, sulfamoyl | Antifungal (IC50 not reported) | Replaces tetrazole with oxadiazole; lacks sulfone |
| LMM11 | Furan-oxadiazole, sulfamoyl | Antifungal (IC50 not reported) | Heterocyclic diversity; no tetrahydrothiophene |
| Target Compound | Tetrazole, sulfone-tetrahydrothiophene | Unknown | Unique sulfone-tetrahydrothiophene core |
Key Findings :
Benzamides with Imidazole and Related Moieties ()
Compounds such as 3d (4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide) highlight the role of nitrogen-rich heterocycles:
| Compound | Substituents | Pharmacological Relevance | Key Differences vs. Target Compound |
|---|---|---|---|
| 3d | Imidazole, urea-ethyl chain | Enzyme inhibition | Imidazole (basic) vs. tetrazole (acidic) |
| Target Compound | Tetrazole, sulfone-tetrahydrothiophene | Unknown | Sulfone group enhances polarity |
Key Findings :
Thiadiazole-Fused Derivatives ()
Synthetic routes for thiadiazole-fused benzodioxine derivatives (e.g., compound II ) emphasize sulfur-containing heterocycles:
| Compound | Core Structure | Functional Groups | Key Differences vs. Target Compound |
|---|---|---|---|
| II | Benzodioxine-thiadiazole | Thiosemicarbazide | Fused ring system; no sulfone |
| Target Compound | Benzamide-tetrazole | Sulfone-tetrahydrothiophene | Simpler scaffold; sulfone modification |
Key Findings :
Sulfur-Containing Analogs ()
Compounds like 724757-73-7 (N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide) highlight sulfur’s role in bioactivity:
| Compound | Sulfur Functionality | Structural Features | Key Differences vs. Target Compound |
|---|---|---|---|
| 724757-73-7 | Phenylthioacetamide | Benzimidazole, thioether | No sulfone; aromatic benzimidazole |
| Target Compound | Sulfone-tetrahydrothiophene | Tetrazole | Sulfone oxidation state; tetrahydrothiophene |
Key Findings :
- The sulfone group in the target compound may improve oxidative stability compared to thioether-containing analogs.
- The tetrahydrothiophene ring offers conformational rigidity absent in linear thioacetamide chains.
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